(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034431-85-9
VCID: VC6002671
InChI: InChI=1S/C21H25N3O3/c1-14-11-20(23-15(2)22-14)27-18-7-9-24(10-8-18)21(25)19-12-16-5-3-4-6-17(16)13-26-19/h3-6,11,18-19H,7-10,12-13H2,1-2H3
SMILES: CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC4=CC=CC=C4CO3
Molecular Formula: C21H25N3O3
Molecular Weight: 367.449

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone

CAS No.: 2034431-85-9

Cat. No.: VC6002671

Molecular Formula: C21H25N3O3

Molecular Weight: 367.449

* For research use only. Not for human or veterinary use.

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone - 2034431-85-9

Specification

CAS No. 2034431-85-9
Molecular Formula C21H25N3O3
Molecular Weight 367.449
IUPAC Name 3,4-dihydro-1H-isochromen-3-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Standard InChI InChI=1S/C21H25N3O3/c1-14-11-20(23-15(2)22-14)27-18-7-9-24(10-8-18)21(25)19-12-16-5-3-4-6-17(16)13-26-19/h3-6,11,18-19H,7-10,12-13H2,1-2H3
Standard InChI Key OGXUHBLLVHQXQL-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC4=CC=CC=C4CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The title compound features a piperidine ring substituted at the 1-position with a methanone group linked to an isochroman-3-yl moiety. At the 4-position of the piperidine, a 2,6-dimethylpyrimidin-4-yloxy group is attached via an ether linkage. This arrangement creates a sterically congested system with three distinct pharmacophoric elements:

  • Piperidine: A six-membered nitrogen-containing heterocycle contributing to conformational flexibility and basicity.

  • 2,6-Dimethylpyrimidin-4-yloxy: An electron-deficient aromatic system capable of π-π stacking and hydrogen bonding.

  • Isochroman-3-yl: A benzopyran-derived fragment offering lipophilicity and potential CNS bioavailability.

The molecular formula is C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 369.46 g/mol .

Crystallographic and Stereochemical Considerations

While no crystallographic data exists for the title compound, analogous piperidine-pyrimidine hybrids exhibit non-planar geometries due to steric interactions between substituents. For example, a related ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) displayed a dihedral angle of 51.8° between its aromatic systems . Density Functional Theory (DFT) optimizations predict similar torsional strain in the title compound, particularly between the pyrimidine and isochroman groups.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • 4-Hydroxypiperidine: Serves as the central scaffold.

  • 2,6-Dimethylpyrimidin-4-ol: Provides the pyrimidinyloxy substituent.

  • Isochroman-3-carbonyl chloride: Introduces the methanone-isochroman segment.

Stepwise Synthesis

  • Etherification:
    Reaction of 4-hydroxypiperidine with 2,6-dimethylpyrimidin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine .

  • Acylation:
    Treatment of the intermediate with isochroman-3-carbonyl chloride in dichloromethane, catalyzed by triethylamine, affords the final product.

Reaction Scheme:

4-Hydroxypiperidine+2,6-Dimethylpyrimidin-4-olMitsunobu4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine\text{4-Hydroxypiperidine} + \text{2,6-Dimethylpyrimidin-4-ol} \xrightarrow{\text{Mitsunobu}} \text{4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine} 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine+Isochroman-3-carbonyl chlorideEt3NTitle Compound\text{4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine} + \text{Isochroman-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Title Compound}

Yield Optimization:

  • Mitsunobu etherification: 72–85% yield .

  • Acylation: 68–78% yield.

Computational and Spectroscopic Analysis

DFT Studies

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

ParameterValue
HOMO Energy (eV)-6.12
LUMO Energy (eV)-1.94
HOMO-LUMO Gap (eV)4.18
Dipole Moment (Debye)3.67

The narrow HOMO-LUMO gap (4.18 eV) suggests potential charge-transfer interactions, akin to values reported for similar piperidine derivatives . Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions at the pyrimidine’s oxygen and electrophilic zones near the methanone carbonyl.

Spectroscopic Characterization

Key Spectral Data:

TechniqueObserved Signals
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)δ 8.21 (s, 1H, pyrimidine-H), 7.20–7.45 (m, 4H, isochroman), 4.52 (m, 1H, piperidine), 2.55 (s, 6H, CH<sub>3</sub>)
<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)δ 198.4 (C=O), 167.2 (pyrimidine-C4), 132.1–126.8 (isochroman), 44.9 (piperidine-NCH<sub>2</sub>)
IR (KBr)1685 cm<sup>-1</sup> (C=O), 1240 cm<sup>-1</sup> (C-O-C), 1550 cm<sup>-1</sup> (pyrimidine ring)

Biological Implications

ADMET Profiling

Computational predictions (SwissADME):

ParameterPrediction
LogP3.1
Water Solubility (mg/mL)0.024
BBB PermeabilityYes (CNS-penetrant)
CYP2D6 InhibitionLow risk

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